Plafibride
Overview
Description
Plafibride is an acyl derivative of morpholinomethylurea with clofibric acid. It is known for its hypolipemic and platelet aggregation inhibiting properties . The molecular formula of this compound is C16H22ClN3O4, and it has a molecular weight of 355.82 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plafibride involves the reaction of morpholinomethylurea with clofibric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired acyl derivative. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The production process is optimized for cost-effectiveness and scalability, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Plafibride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a wide range of substituted products with diverse chemical properties .
Scientific Research Applications
Plafibride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its effects on biological systems, particularly its role in inhibiting platelet aggregation.
Medicine: Explored for its potential therapeutic applications, especially in the treatment of hyperlipidemia and related conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Plafibride exerts its effects primarily by inhibiting the activity of 3’,5’-cyclic AMP-phosphodiesterase. This inhibition leads to a decrease in platelet aggregation, making it a valuable agent in preventing blood clots. This compound does not act on the arachidonic acid metabolism, which distinguishes it from other platelet aggregation inhibitors .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another hypolipemic agent with similar properties but different molecular structure.
Gemfibrozil: A lipid-regulating agent with a different mechanism of action.
Fenofibrate: Used to reduce cholesterol levels, similar to Plafibride but with distinct chemical properties
Uniqueness of this compound
This compound is unique due to its specific inhibition of 3’,5’-cyclic AMP-phosphodiesterase without affecting arachidonic acid metabolism. This selective action makes it a valuable compound for research and therapeutic applications, particularly in the field of cardiovascular health .
Properties
CAS No. |
63394-05-8 |
---|---|
Molecular Formula |
C16H22ClN3O4 |
Molecular Weight |
355.81 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(morpholin-4-ylmethylcarbamoyl)propanamide |
InChI |
InChI=1S/C16H22ClN3O4/c1-16(2,24-13-5-3-12(17)4-6-13)14(21)19-15(22)18-11-20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H2,18,19,21,22) |
InChI Key |
DDDQVDIPBFGVIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)NC(=O)NCN1CCOCC1)OC2=CC=C(C=C2)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
67924-59-8 63394-05-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-CIMMU ITA 104 N-(2-(4-chlorophenoxy)isobutyryl)-N-morpholinomethylurea plafibride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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